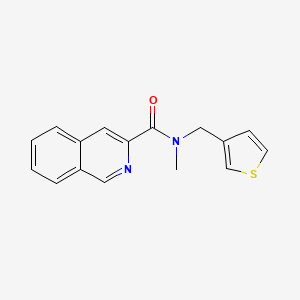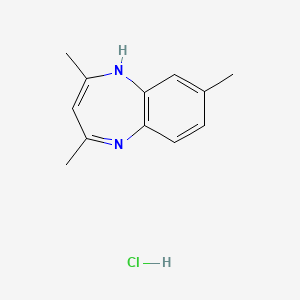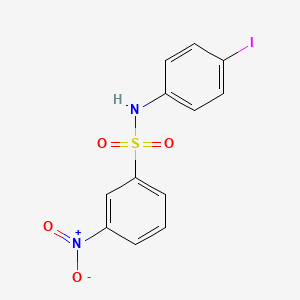
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide, also known as SKF-82958, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
科学的研究の応用
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. It acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. Studies have shown that N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide can improve motor function in animal models of Parkinson's disease, and may have potential as a novel therapy for this condition.
作用機序
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases intracellular cyclic AMP levels. This leads to the activation of protein kinase A, which in turn regulates a variety of downstream signaling pathways. The exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects in Parkinson's disease is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling, regulation of motor function, and improvement of cognitive function. It has also been shown to have potential as a treatment for drug addiction, as it can reduce the rewarding effects of drugs of abuse.
実験室実験の利点と制限
One advantage of using N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is that its effects may be dose-dependent, and higher doses may lead to non-specific effects on other receptors or signaling pathways.
将来の方向性
There are several potential future directions for research on N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide. One area of interest is its potential as a therapy for Parkinson's disease, and further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for drug addiction, and studies are needed to determine its effectiveness in reducing drug-seeking behavior. Additionally, further research is needed to elucidate the exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects, and to identify potential side effects or interactions with other drugs.
合成法
The synthesis of N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide involves several steps, starting with the reaction of 3-isoquinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-3-thienylmethanamine to form the amide intermediate, which is then reduced with lithium aluminum hydride to yield the final product, N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide.
特性
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-18(10-12-6-7-20-11-12)16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRQYWJJKZVQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)

![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)


acetate](/img/structure/B5233940.png)
![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5233951.png)
![2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)